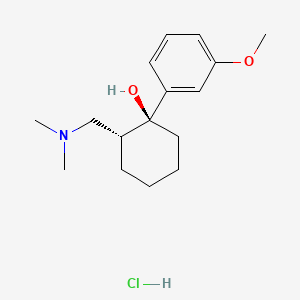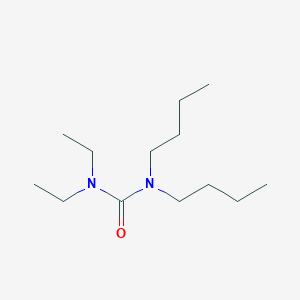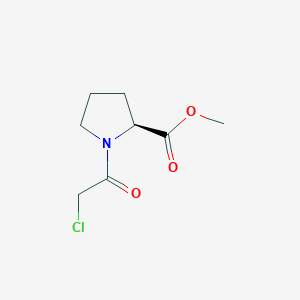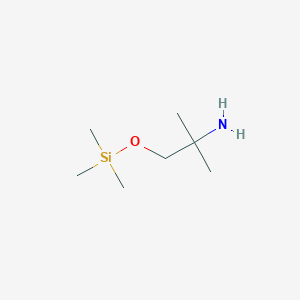
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine
Overview
Description
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine, also known as BT, is a heterocyclic compound that has gained significant attention in the field of chemistry due to its unique properties. It is a highly reactive molecule that has been extensively studied for its applications in various fields, including materials science, explosives, and medicine.
Mechanism of Action
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. This compound has also been shown to inhibit the growth of cancer cells by disrupting their DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to be metabolized in the liver and excreted in the urine. This compound has also been shown to have low binding affinity for human serum albumin, which suggests that it may have a short half-life in the body.
Advantages and Limitations for Lab Experiments
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound is highly reactive and can be dangerous if not handled properly. It also has limited solubility in many organic solvents, which can make it difficult to work with.
Future Directions
There are several future directions for research on 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine. One area of interest is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Another area of interest is the study of this compound as a potential drug candidate for the treatment of cancer. Finally, the development of new materials based on this compound is an area of interest for materials science researchers.
In conclusion, this compound is a highly reactive molecule that has been extensively studied for its applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of organic materials, including polymers and dendrimers. It has also been studied for its potential as an anticancer agent. Further research is needed to fully understand the potential of this compound and to develop new applications for this compound.
Scientific Research Applications
3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine has been extensively studied for its applications in various fields of science. It has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. This compound has also been used as an explosive material due to its high energy content. In the field of medicine, this compound has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZSSNOZCPBZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



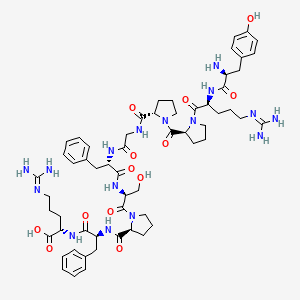
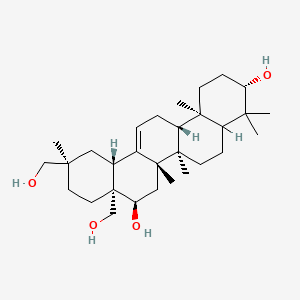
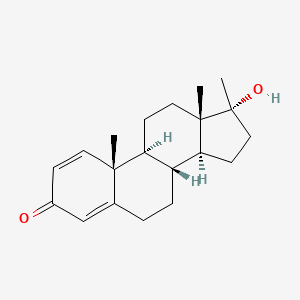



![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)
